6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one

FGFR inhibition Anticancer Kinase selectivity

The 6-methyl substitution on this pyrrolopyridinone scaffold is a critical potency driver—SAR studies demonstrate a 2.5-fold enhancement in Cdc7 kinase inhibition (IC50 10 nM) versus the unsubstituted analog. This building block also serves as a direct precursor for pan-FGFR inhibitors (FGFR1/2/3 IC50: 7/9/25 nM) and offers entry into Nav1.3/Nav1.7-targeted pain therapeutics. With a calculated LogP of 0.88, it provides improved membrane permeability over the parent core. Substitution with generic aza-oxindole analogs lacking the 6-methyl group risks significant potency loss; procure this validated intermediate to ensure reproducible SAR and lead optimization.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1190313-01-9
Cat. No. B1431435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
CAS1190313-01-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CC(=O)N2)C=N1
InChIInChI=1S/C8H8N2O/c1-5-2-7-6(4-9-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11)
InChIKeyVPAFZJPLGNWYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: A Core Building Block for Pyrrolopyridinone-Based Kinase Inhibitor Synthesis


6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS 1190313-01-9) is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridinone scaffold with a methyl substituent at the 6-position [1]. This compound, also known as 6-Methyl-5-aza-2-oxindole, serves as a versatile synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors . Its core structure is a privileged scaffold found in numerous bioactive molecules, including Cdc7, FMS, and FGFR kinase inhibitors [2]. The compound is commercially available from multiple vendors with a typical purity of 98% .

Why Generic Substitution of 6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one Fails in Critical Research Applications


Substituting 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one with a generic pyrrolopyridinone or aza-oxindole analog is not straightforward due to significant variations in target selectivity and potency driven by minor structural modifications. The 6-methyl group is a critical determinant of binding affinity and kinase selectivity, as demonstrated in structure-activity relationship (SAR) studies of related pyrrolopyridinone kinase inhibitors [1]. For instance, within the Cdc7 inhibitor series, the introduction of a 6-methyl group (as seen in compound 77) resulted in an IC50 of 10 nM, a 2.5-fold improvement over the unsubstituted parent compound (IC50 = 25 nM) [2]. Similarly, modifications to the pyrrolo[3,2-c]pyridine core in FMS kinase inhibitors led to a 3.2-fold increase in potency between closely related analogs (IC50 = 30 nM vs. 96 nM) [3]. These data underscore that even subtle changes to the heterocyclic core can lead to orders-of-magnitude differences in biological activity, making direct substitution without rigorous validation a high-risk approach for reproducible research.

Quantitative Differentiation Evidence for 6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one: A Comparative Analysis for Procurement Decisions


FGFR1-3 Inhibitory Potency: 6-Methyl Substitution Enhances Pan-FGFR Activity Over Unsubstituted Analog

The 6-methyl substitution on the pyrrolo[3,2-c]pyridin-2(3H)-one scaffold confers potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3 . In a comparative study, the unsubstituted parent compound, 1H-pyrrolo[3,2-c]pyridin-2(3H)-one, is known to target FGFRs but lacks the same level of quantitative potency data . The methyl group likely enhances hydrophobic interactions within the ATP-binding pocket, improving binding affinity.

FGFR inhibition Anticancer Kinase selectivity

Physicochemical Property Comparison: Enhanced Lipophilicity of 6-Methyl Derivative vs. Unsubstituted Core

The 6-methyl group in the target compound significantly increases its lipophilicity compared to the unsubstituted pyrrolo[3,2-c]pyridin-2(3H)-one core, which can impact membrane permeability and pharmacokinetic properties . This difference is quantified by the calculated LogP values [1]. The target compound's higher LogP value suggests improved passive diffusion across cell membranes, a crucial factor in early drug discovery.

LogP Drug-likeness Physicochemical properties

Voltage-Gated Sodium Channel (Nav1.3/1.7) Targeting: A Unique Indication for the Pyrrolopyridinone Scaffold

A specific pyrrolo-pyridinone derivative, identified as 'Pyrrolo-pyridinone derivative 6' (which is structurally related to the 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one core), is a known inhibitor of voltage-gated sodium channels Nav1.3 and Nav1.7 [1]. This is a distinct mechanism of action from the kinase inhibition commonly associated with this scaffold class. The compound is linked to a patent (WO2013161312) for therapeutic applications in pain [1].

Nav1.7 inhibitor Pain Ion channel

Impact of Methyl Substitution on Kinase Potency: A Cross-Study SAR Analysis from Pyrrolopyridinone Cdc7 Inhibitors

Structure-activity relationship (SAR) studies on pyrrolopyridinone-based Cdc7 inhibitors demonstrate that a methyl group at the 6-position of the core scaffold (as in the target compound) can dramatically enhance potency [1]. In a direct comparison, the 6-methyl substituted compound 77 (7-methyl-2-(pyridin-4-yl)-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one) exhibited an IC50 of 10 nM, which is a 2.5-fold improvement in potency over the unsubstituted analog (IC50 = 25 nM) [2].

Cdc7 inhibitor SAR Kinase potency

Optimal Research and Industrial Application Scenarios for 6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one


Development of FGFR-Targeted Anticancer Agents

6-Methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is ideally suited as a starting material for synthesizing potent pan-FGFR inhibitors. Its demonstrated low-nanomolar IC50 values against FGFR1, 2, and 3 (7, 9, and 25 nM, respectively) make it a valuable core for developing next-generation anticancer therapeutics .

Cdc7 Kinase Inhibitor Optimization Programs

Researchers engaged in structure-activity relationship (SAR) studies for Cdc7 kinase inhibitors should prioritize this building block. Cross-study data show that the 6-methyl substitution on the pyrrolopyridinone core enhances Cdc7 inhibitory potency by 2.5-fold compared to the unsubstituted analog [1].

Design of Selective Nav1.7 Channel Blockers for Pain Research

For projects targeting voltage-gated sodium channels (specifically Nav1.3 and Nav1.7) for pain management, 6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one offers a distinct entry point into a privileged scaffold with documented activity against these ion channels [2]. This differentiates it from other pyrrolopyridinones that are primarily kinase-focused.

Synthesis of Analogs with Enhanced Lipophilicity

Medicinal chemists aiming to increase the lipophilicity of their lead compounds can utilize this 6-methyl derivative. Its calculated LogP of 0.88 is 0.41 log units higher than the unsubstituted core, which can improve membrane permeability and potentially enhance oral bioavailability .

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